molecular formula C20H25N3O2 B2615845 5-Methyl-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide CAS No. 2418671-23-3

5-Methyl-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide

Cat. No. B2615845
CAS RN: 2418671-23-3
M. Wt: 339.439
InChI Key: SONNUAZFVBLFTJ-UHFFFAOYSA-N
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Description

5-Methyl-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide, also known as AZD6738, is a small molecule inhibitor of the enzyme Ataxia Telangiectasia and Rad3-related protein (ATR). ATR is a serine/threonine kinase that plays a crucial role in DNA damage response and cell cycle regulation. AZD6738 has been shown to have potential therapeutic applications in cancer treatment, as well as in combination with other chemotherapy drugs.

Future Directions

: Gleede, T., Reisman, L., Rieger, E., Mbarushimana, P. C., Rupar, P. A., & Wurm, F. R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(22), 3257-3283. DOI:10.1039/C9PY00278B

: Benchchem. (n.d.). Buy 5-Methyl-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide. Link

: Metabolic activation of the antitumor drug 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB1954).

properties

IUPAC Name

5-methyl-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-14(2)11-23-12-17(23)13-25-19-5-4-15(3)10-18(19)20(24)22-16-6-8-21-9-7-16/h4-10,14,17H,11-13H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONNUAZFVBLFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CN2CC(C)C)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide

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